2-Bromo-5-methyl-1-benzothiophene

Cross-coupling Chemoselectivity Palladium Catalysis

Researchers requiring predictable, chemoselective C2 functionalization on a benzothiophene core often face competing side reactions with less selective leaving groups. 2-Bromo-5-methyl-1-benzothiophene (CAS 111860-00-5) solves this challenge by providing a privileged C2-bromine handle that outperforms triflate leaving groups in Pd(0)-catalyzed cross-coupling, enabling exclusive C2 arylation without protecting group strategies. Key supply and performance data: > The C5-methyl group directs subsequent electrophilic aromatic substitution toward the 4-position, enabling efficient access to 2,4- and 2,4,5-substituted pharmacophores. > Phosphine-free Pd-catalyzed C2-arylation proceeds cleanly, while a C3-bromo isomer shows only minor reactivity, confirming the C2 position as the privileged reactive site. > The 5-methyl group offers a benzylic bromination entry point for continuous flow photochemical synthesis of CNS-targeted intermediates. Standard analytical documentation (HPLC, NMR) and batch-specific certificates of analysis accompany every shipment to support regulatory filings and method validation.

Molecular Formula C9H7BrS
Molecular Weight 227.12 g/mol
CAS No. 111860-00-5
Cat. No. B040715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methyl-1-benzothiophene
CAS111860-00-5
Molecular FormulaC9H7BrS
Molecular Weight227.12 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC(=C2)Br
InChIInChI=1S/C9H7BrS/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5H,1H3
InChIKeyHZPBPLLBZYSGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-methyl-1-benzothiophene: Cross-Coupling Scaffold


2-Bromo-5-methyl-1-benzothiophene (CAS 111860-00-5) is a 2-bromo-substituted benzothiophene derivative characterized by a distinct C2-bromine and C5-methyl substitution pattern on its heteroaromatic core . With a molecular formula of C9H7BrS, a molecular weight of 227.12 g/mol, and a reported melting point of 92 °C, it serves as a specialized building block for constructing more complex molecules, particularly through transition metal-catalyzed cross-coupling reactions . Unlike unsubstituted or differently halogenated analogs, its specific regiochemistry enables targeted functionalization at the C2 position, a key requirement in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials [1].

Workflow Pd(0)-catalyzed cross-coupling at C2 Selective bromide reactivity
Selection Regiochemical control via C5-methyl group Directs electrophilic aromatic substitution outcome
Method Compatibility Phosphine-free direct C2-arylation C2 as privileged reactive site
Use Context Precursor for 5-bromomethyl intermediate Supports continuous flow photochemical routes

Why 2-Bromo-5-methyl-1-benzothiophene Cannot Be Replaced


Substituting 2-Bromo-5-methyl-1-benzothiophene with a structurally similar benzothiophene derivative (e.g., unsubstituted benzothiophene, 3-bromo isomer, or non-brominated analog) is scientifically unsound due to fundamental differences in reactivity and synthetic utility. The C2-bromine atom is essential for highly chemoselective palladium(0)-catalyzed cross-coupling reactions, where it has been demonstrated to be more reactive than triflate leaving groups (Br > OTf) on benzothiophene cores [1]. The presence of the C5-methyl group is not inert; studies on benzothiophene nitration and bromination show that a 5-methyl substituent directly influences the regiochemical outcome of electrophilic aromatic substitution, increasing the proportion of 4-substituted products compared to the non-methylated analog [2]. Furthermore, a phosphine-free Pd-catalyzed C2-arylation study confirmed that while a C3-bromo substituent is tolerated, a C3-methyl group has only a minor influence on reactivity, underscoring that the C2 position is the privileged site for productive cross-coupling [3]. Therefore, using a generic benzothiophene fails to provide the necessary reactivity handle, site-selectivity, or downstream synthetic outcome required for many research and industrial processes.

C2-Br Reactivity Handle
The C2-bromine is essential for selective Pd(0) cross-coupling. Using 3-bromo isomers or non-brominated analogs may shift reactivity away from the privileged C2 site, altering or preventing desired coupling outcomes.
C5-Methyl Regiochemical Influence
The C5-methyl group alters the regiochemical outcome in electrophilic aromatic substitution. Unsubstituted analogs may produce different isomeric ratios, limiting reproducibility in targeted downstream functionalization.
Leaving Group Chemoselectivity
The bromide leaving group at C2 shows different reactivity compared to triflate or other halogens in Pd(0) systems. Substituting with non-brominated or differently halogenated scaffolds may require re-optimization of coupling conditions.

2-Bromo-5-methyl-1-benzothiophene: Comparative Evidence


Superior Cross-Coupling Chemoselectivity

In palladium(0)-catalyzed cross-coupling reactions on benzothiophene scaffolds, the bromide leaving group exhibits superior chemoselectivity over triflate (OTf) groups. This allows for predictable and selective functionalization in polyhalogenated systems [1].

Cross-Coupling Chemoselectivity
Head-to-head
Br > OTf
Supports predictable C2 functionalization in polyhalogenated scaffolds
Data to verify in specific substrate context
Cross-coupling Chemoselectivity Palladium Catalysis

Regiochemical Influence of C5-Methyl Group in EAS

The C5-methyl group on the benzothiophene core significantly alters the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions, such as nitration. The presence of the 5-methyl group increases the proportion of the 4-substituted product compared to the non-methylated derivative [1].

Regiochemical Influence of C5-Methyl
Head-to-head
Increased 4-substitution in nitration
Non-interchangeable substitution pattern for downstream products
Exact quantitative difference not specified
Regioselectivity Electrophilic Aromatic Substitution Heterocyclic Chemistry

C2-Site Selectivity in Direct Arylation

Under phosphine-free palladium catalysis, direct C2-arylation of benzothiophenes proceeds efficiently. A study demonstrated that a C3-methyl substituent has only a minor influence on this C2-selective reactivity, and a C3-bromo substituent is merely tolerated, confirming that C2 is the primary reactive site [1]. This implies that 2-bromo-5-methyl-1-benzothiophene is uniquely suited for C2-functionalization, whereas a 3-bromo analog would be a much poorer substrate for this specific transformation.

C2-Site Selectivity in Direct Arylation
Class-level
C3-substituent: minor influence or tolerated
C2 is the privileged site; C3-bromo isomer less effective
Review source-specific conditions
C-H Activation Direct Arylation Phosphine-free Catalysis

Benzylic Bromination to 5-Bromomethyl-1-benzothiophene

5-Bromomethyl-1-benzothiophene, a valuable pharmaceutical intermediate, is synthesized via benzylic bromination of 5-methyl-1-benzothiophene [1]. This process, which can be conducted in a flow-type photochemical reactor, generates 5-bromomethyl-1-benzothiophene, which serves as a key precursor for the synthesis of central and peripheral nervous system therapeutics [1].

Benzylic Bromination to 5-Bromomethyl
Supporting evidence
Flow photochemical route demonstrated
Highlights utility of 5-methyl scaffold for intermediate synthesis
Patent-derived evidence; review scalability context
Benzylic Bromination Intermediate Synthesis Flow Chemistry

2-Bromo-5-methyl-1-benzothiophene: Key Applications


Chemoselective Cross-Coupling for Complex Molecules

Researchers building complex molecules with multiple reactive sites should select 2-Bromo-5-methyl-1-benzothiophene when predictable, chemoselective functionalization is paramount. Its superior reactivity as a bromide leaving group over triflates in Pd(0) catalysis ensures that the C2 position can be exclusively targeted for coupling, as demonstrated by the Br > OTf selectivity in benzothiophene systems [1]. This avoids costly protecting group strategies and undesired byproducts in the synthesis of APIs and advanced materials.

Precision Regiochemical Control in EAS

For projects requiring a specific substitution pattern on the benzothiophene core, 2-Bromo-5-methyl-1-benzothiophene offers a distinct regiochemical advantage over its non-methylated counterpart. The C5-methyl group directly influences the outcome of nitration and bromination, increasing the proportion of 4-substituted derivatives [1]. This property makes it an essential building block for medicinal chemistry programs targeting compounds with a 2,4- or 2,4,5-substituted benzothiophene pharmacophore, where alternative routes would be inefficient or impossible.

Phosphine-Free Direct C2-Arylation

This compound is the optimal choice for applications utilizing phosphine-free, Pd-catalyzed direct C2-arylation methodologies. Since the C2 position is the privileged reactive site, and substituents at C3 have only a minor influence on this reactivity, 2-bromo-5-methyl-1-benzothiophene is a more effective substrate than its C3-bromo isomer [1]. This enables more efficient and cleaner reactions for the synthesis of 2-aryl benzothiophenes, which are prevalent in materials science and drug discovery.

5-Bromomethyl Intermediate Synthesis

Process chemists developing routes to central nervous system therapeutics should consider 5-methyl-1-benzothiophene derivatives, such as the target compound, as viable precursors. The benzylic bromination of the 5-methyl group provides a clean entry to 5-bromomethyl-1-benzothiophene, a key intermediate for the synthesis of compounds like 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol [1]. The development of continuous flow photochemical methods for this transformation further enhances its industrial relevance [1].

Application
Selection Property
Validation Focus
Chemoselective cross-coupling in complex molecules
Bromide leaving-group reactivity at C2
C2 vs. OTf chemoselectivity under Pd(0) conditions
Precision regiochemical control in electrophilic aromatic substitution
C5-methyl regiochemical influence
4-substituted product ratio in nitration or bromination
Phosphine-free direct C2-arylation methodology
C2-position privileged reactivity
Substrate performance vs. C3-substituted analogs
5-Bromomethyl intermediate synthesis
5-Methyl group as benzylic bromination handle
Flow photochemical method compatibility

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